
1-(4-chlorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a tetrazol group, and a urea group . The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as drug discovery and organic synthesis.
Synthesis Analysis
The synthesis of this compound would likely involve several steps, including the formation of the tetrazol ring and the coupling of the different functional groups. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazol ring, which contains four nitrogen atoms and one carbon atom, is a notable feature of this compound. The chlorobenzyl group and the urea group would also contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions . The tetrazol group could also participate in a variety of reactions due to the presence of multiple nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
Molecular Rearrangement : A study by Klásek, Lyčka, and Holčapek (2007) investigated the molecular rearrangement of related compounds, leading to the formation of indole and imidazolinone derivatives. This research contributes to understanding the chemical behavior and potential applications of similar compounds in pharmaceutical chemistry and material sciences (Klásek, Lyčka, & Holčapek, 2007).
Microwave-Assisted Synthesis : Chen, Li, Wang, and Xi (2010) developed a method for synthesizing similar urea derivatives using microwave irradiation, providing a more efficient pathway for creating these compounds. This method has implications for speeding up the production of pharmaceuticals and reducing environmental impact (Chen, Li, Wang, & Xi, 2010).
Biological Applications
Antimicrobial Properties : Rani et al. (2014) explored the synthesis and antimicrobial evaluation of novel imidazole ureas containing similar structures. These compounds demonstrated potential as antimicrobial agents, suggesting potential applications in the development of new antibiotics (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Anticancer Agents : Feng et al. (2020) synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives with structures similar to the compound . These derivatives demonstrated significant antiproliferative effects on various cancer cell lines, highlighting their potential as anticancer agents (Feng et al., 2020).
Hypoglycemic Activity : Antypenko, Kovalenko, and Zhernova (2015) found that certain urea derivatives exhibit hypoglycemic activity. Their research suggests potential applications of similar compounds in treating diabetes and related metabolic disorders (Antypenko, Kovalenko, & Zhernova, 2015).
Fungicidal and Antimicrobial Activity : Xiao-hong (2006) synthesized a compound with a similar structure that exhibited good fungicidal activity against certain plant pathogens, indicating potential agricultural applications (Xiao-hong, 2006).
Antihypertensive Activity : Vellalacheruvu, Saileela, and Ravindranath (2017) developed a novel synthesis route for tetrazole analogs as carbamate and urea derivatives, showing potential for antihypertensive applications (Vellalacheruvu, Saileela, & Ravindranath, 2017).
Anticancer and Antimicrobial Activity : Viji et al. (2020) analyzed a bioactive molecule structurally similar to the compound for its anticancer and antimicrobial activity. This suggests a potential therapeutic role in treating cancer and infectious diseases (Viji et al., 2020).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if this compound were being studied as a potential drug, its mechanism of action would involve its interaction with biological targets in the body.
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-28-11-10-24-18(27)25(23-22-24)16-8-6-15(7-9-16)21-17(26)20-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHUXUMPYDISDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

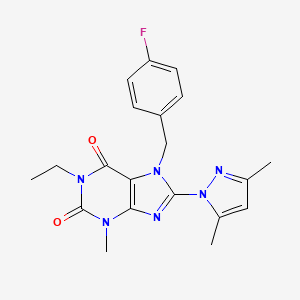
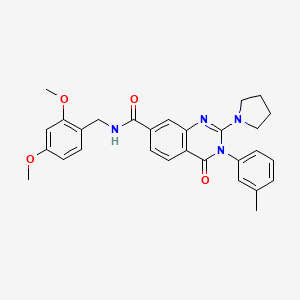
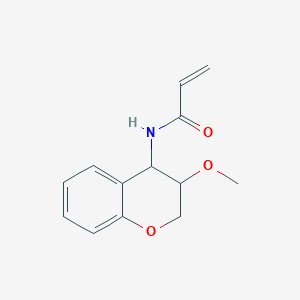
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea](/img/structure/B2632079.png)
![NCGC00380250-01_C21H23NO8_(2E)-4-({(3S,3aR,4E,7aS)-7-Hydroxy-4-[(2E,4E)-1-hydroxy-2,4-hexadien-1-ylidene]-3,6,7a-trimethyl-2,5-dioxo-2,3,3a,4,5,7a-hexahydro-1-benzofuran-3-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B2632081.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)
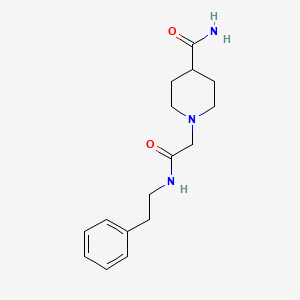
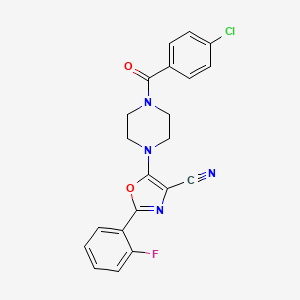
![Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2632088.png)
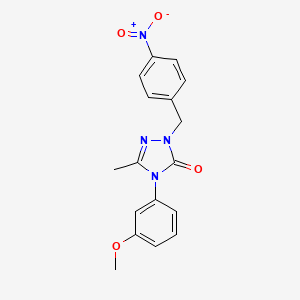
![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)
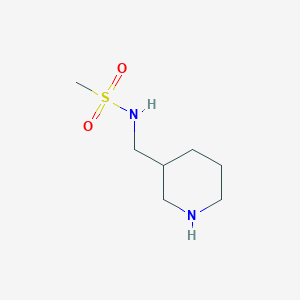

![(4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2632093.png)